
7-Chloro-1H,1H-perfluoroheptan-1-ol
Overview
Description
7-Chloro-1H,1H-perfluoroheptan-1-ol is a chemical compound with the molecular formula C7H3ClF12O and a molecular weight of 366.53 . It is used in laboratory chemicals and for the manufacture of substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-carbon chain with a chlorine atom attached to one end and a hydroxyl group attached to the other end. The remaining hydrogen atoms in the carbon chain are replaced by fluorine atoms .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 189.5±40.0 °C and a predicted density of 1.676±0.06 g/cm3 . Its pKa is predicted to be 12.88±0.10 .Scientific Research Applications
CFPH has found a number of applications in scientific research. It has been used as a reagent in the synthesis of other fluorinated compounds, such as fluorinated alcohols, fluorinated ethers, and fluorinated hydrocarbons. In addition, it has been used as a solvent in a variety of reactions, such as the synthesis of fluorinated polymers. Furthermore, it has been used as a catalyst in the synthesis of fluorinated polymers.
Mechanism of Action
The mechanism of action of CFPH is largely dependent on its unique fluorinated structure. The seven fluorine atoms make it highly resistant to oxidation and hydrolysis, which makes it ideal for use as a solvent or reagent in a variety of chemical processes. In addition, the low boiling point of CFPH makes it suitable for use in laboratory experiments.
Biochemical and Physiological Effects
Due to its high fluorination, CFPH has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other chemicals in the body. In addition, it has been found to have an inhibitory effect on the production of prostaglandins, which are involved in the regulation of inflammation and pain. Furthermore, CFPH has been found to have an inhibitory effect on the production of a number of other proteins, including those involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The use of CFPH in laboratory experiments provides a number of advantages. Its low boiling point makes it suitable for use in a variety of reactions, and its high fluorination makes it highly resistant to oxidation and hydrolysis. In addition, its high fluorination makes it ideal for use as a solvent or reagent in a variety of chemical processes. However, there are also a number of limitations associated with the use of CFPH in laboratory experiments. Its high fluorination makes it difficult to handle, and it can react with other chemicals in the reaction mixture, which can lead to unwanted side reactions.
Future Directions
Despite the numerous applications of CFPH in scientific research, there is still much to be learned about this compound. Future research should focus on exploring the potential uses of CFPH in other fields, such as medicine and materials science. In addition, further research should be conducted to better understand the biochemical and physiological effects of CFPH, as well as to develop new methods for synthesizing and handling this compound. Finally, further research should be conducted to explore the potential applications of CFPH in other areas, such as the synthesis of fluorinated polymers and the development of new catalysts.
Safety and Hazards
7-Chloro-1H,1H-perfluoroheptan-1-ol is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Specific target organ toxicity – Single exposure, Category 3) . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF12O/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1-21/h21H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZILOHZPSQOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023048 | |
| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76711-89-2 | |
| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



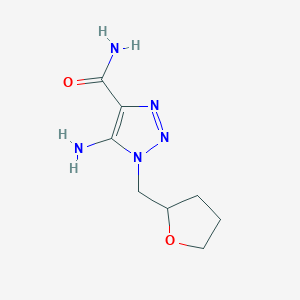
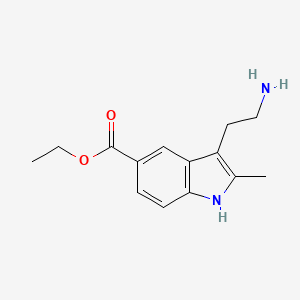

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoic acid](/img/structure/B1464204.png)
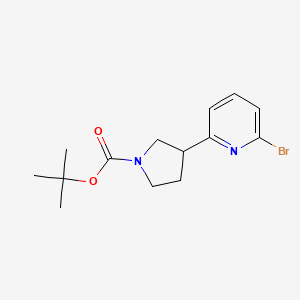

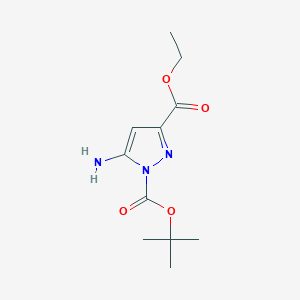
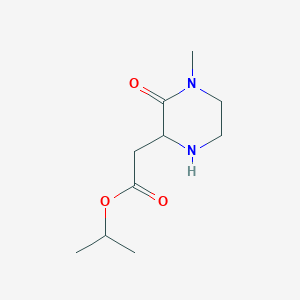
![(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid](/img/structure/B1464213.png)
![methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate](/img/structure/B1464215.png)
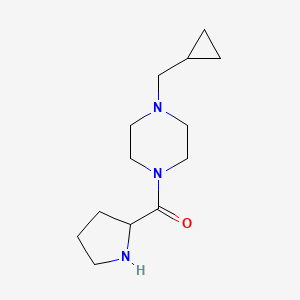
![(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1464218.png)

